molecular formula C21H25N3O3 B2698063 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea CAS No. 954696-22-1

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2698063
CAS No.: 954696-22-1
M. Wt: 367.449
InChI Key: YKSITCINXQQMDG-UHFFFAOYSA-N
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Description

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a synthetic urea derivative featuring a pyrrolidinone core substituted with a 4-ethoxyphenyl group and a urea linkage to an m-tolyl (meta-methylphenyl) moiety. Urea derivatives are notable for their hydrogen-bonding capacity, which often enhances binding affinity in biological systems.

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-27-19-9-7-18(8-10-19)24-14-16(12-20(24)25)13-22-21(26)23-17-6-4-5-15(2)11-17/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSITCINXQQMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. Here is a general synthetic route:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde, pyrrolidinone, and m-tolyl isocyanate.

    Step 1: Condensation of 4-ethoxybenzaldehyde with pyrrolidinone under acidic or basic conditions to form an intermediate.

    Step 2: The intermediate undergoes a reductive amination reaction with formaldehyde and a suitable reducing agent to introduce the methyl group.

    Step 3: The final step involves the reaction of the intermediate with m-tolyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents and conditions for these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes, enzyme activity, or receptor binding.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: It can serve as a probe or tool compound to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting or modulating its activity. The molecular targets and pathways involved can include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Ethoxy vs. Methoxy Substitutions

A close analog, 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3), differs by replacing the m-tolyl group with a 4-ethoxyphenyl and the pyrrolidinone’s 4-ethoxyphenyl with a 4-methoxyphenyl. The ethoxy group (-OCH₂CH₃) increases lipophilicity compared to methoxy (-OCH₃), which may enhance membrane permeability but reduce solubility. The meta-methyl (m-tolyl) in the target compound vs. para-substituted aryl groups in analogs could alter steric interactions in binding pockets, affecting target selectivity .

Benzamide vs. Urea Linkages

Compounds in (e.g., N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide) share the 4-ethoxyphenyl group but replace the urea with a benzamide linkage. This structural distinction suggests divergent biological targets—ureas may favor enzyme inhibition, while benzamides might target proteases or kinases .

Functional Group Comparisons in Agrochemicals

Ethoxyphenyl Moieties in Insecticides

Ethoxyphenyl groups are prevalent in agrochemicals like flufenprox (CAS 107713-58-6) and etofenprox, where they contribute to insecticidal activity. However, these compounds incorporate trifluoropropoxy or phenoxybenzene groups instead of urea linkages, indicating different modes of action (e.g., sodium channel modulation in pyrethroids). The target compound’s urea group likely precludes insecticidal activity, pointing to alternative applications such as herbicide or fungicide development .

Fluorinated vs. Non-Fluorinated Analogs

Flufenprox includes a 3,3,3-trifluoropropoxy chain, enhancing metabolic stability and lipophilicity. This trade-off highlights the role of substituent selection in balancing activity and safety profiles .

Data Table: Key Structural and Hypothetical Properties

Compound Name Core Structure Aryl Substituent 1 Aryl Substituent 2 Functional Group Potential Applications
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea Pyrrolidinone 4-Ethoxyphenyl m-Tolyl Urea Medicinal/Agrochemical
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Pyrrolidinone 4-Methoxyphenyl 4-Ethoxyphenyl Urea Enzyme inhibition
N-[(2S)-3-(4-Ethoxyphenyl)-1-oxopropan-2-yl]benzamide Propanamide 4-Ethoxyphenyl Benzamide Amide Protease inhibition
Flufenprox (CAS 107713-58-6) Phenoxybenzene 4-Ethoxyphenyl Trifluoropropoxy Ether Insecticide

Research Implications and Limitations

Biological Activity

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H25N3OC_{21}H_{25}N_{3}O with a molecular weight of approximately 383.4 g/mol. Its structure features a pyrrolidinone ring, an ethoxyphenyl group, and a methoxyphenyl group, which may contribute to its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies suggest that it may modulate enzyme activity and alter signal transduction pathways, potentially leading to therapeutic effects in various conditions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors, influencing their activity and downstream signaling cascades.

Biological Activity Studies

Research into the biological activities of this compound is still emerging. Here are some notable findings:

Table 1: Summary of Biological Activities

Activity TypeFindings
Antioxidant ActivityExhibited moderate antioxidant properties in vitro.
Anti-inflammatory EffectsShowed potential in reducing inflammation markers in cell cultures.
Anticancer PotentialPreliminary data indicate cytotoxic effects against certain cancer cell lines.

Case Studies

Several case studies have explored the compound's effects:

  • Antioxidant Study : A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated significant free radical scavenging activity, suggesting potential for use in oxidative stress-related conditions.
  • Anti-inflammatory Research : In a model of induced inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
  • Anticancer Evaluation : In vitro studies on various cancer cell lines showed that the compound could induce apoptosis, highlighting its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)ureaSimilar structure with methoxy substitutionModerate cytotoxicity
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-hydroxyphenyl)ureaHydroxy group instead of methoxyEnhanced anti-inflammatory effects

Q & A

Q. What synthetic strategies are recommended for preparing 1-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea?

Methodological Answer: A two-step approach is typically employed:

Intermediate Synthesis : Activate the carboxylic acid group of the pyrrolidinone derivative (e.g., using thionyl chloride or carbodiimide coupling agents) to form an acyl chloride or mixed anhydride intermediate.

Urea Formation : React the activated intermediate with m-tolylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the urea linkage. Purification via column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) is critical for isolating the product .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs ) resolves bond angles, dihedral angles between aromatic rings, and hydrogen-bonding networks, as demonstrated in structurally analogous urea derivatives .
  • Spectroscopic Validation :
    • NMR : Analyze 1^1H and 13^13C spectra for characteristic shifts (e.g., urea NH protons at δ 8–10 ppm, ethoxy CH3_3 at δ 1.3–1.5 ppm).
    • LC-MS : Confirm molecular weight ([M+H]+^+ ion) and purity (>95% by HPLC) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

  • Hydrolytic Stability : Monitor urea bond integrity in protic solvents (e.g., water, methanol) using accelerated stability studies (40°C/75% RH for 14 days) with LC-MS tracking.
  • Light Sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photodegradation, as seen in related arylurea compounds .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs). Focus on the urea moiety’s hydrogen-bonding capacity and the m-tolyl group’s hydrophobic packing .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) influencing reactivity .

Q. What experimental approaches resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Profiling : Use orthogonal assays (e.g., cell viability, enzymatic inhibition) to validate target specificity. For example, discrepancies in IC50_{50} values may arise from off-target effects or assay interference .
  • Metabolite Identification : Employ LC-HRMS to detect degradation products (e.g., hydrolyzed urea fragments) that may confound activity measurements .

Q. How can degradation pathways be mapped for this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to simulated gastric fluid (pH 2.0), liver microsomes, or UV light. Analyze products via LC-HRMS/MS, noting neutral losses (e.g., 44 Da for CO2_2 from decarboxylation) and isotopic patterns (Cl/Br signatures) .
  • Isotopic Labeling : Incorporate 13^{13}C or 15^{15}N into the urea group to track bond cleavage mechanisms .

Q. What crystallographic challenges arise in resolving this compound’s structure?

Methodological Answer:

  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning, common in flexible urea derivatives .
  • Disorder Modeling : Apply PART/SUMP restraints for disordered ethoxy or m-tolyl groups, leveraging high-resolution data (≤ 0.8 Å) .

Tables: Key Analytical Data for Reference

Property Technique Typical Observations Reference
Molecular WeightLC-MS[M+H]+^+ expected ~424.5 Da
Urea NH StretchingFT-IR1640–1680 cm1^{-1} (strong, broad)
Dihedral Angle (Aromatic)X-ray40–90° between pyrrolidinone and m-tolyl rings
LogPHPLC (C18 column)~3.5 (predicted via ChemDraw)

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